molecular formula C16H19NO2S B2354388 Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate CAS No. 379250-77-8

Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate

Cat. No.: B2354388
CAS No.: 379250-77-8
M. Wt: 289.39
InChI Key: GMZTUDPCTXIGIY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale application of the aforementioned synthetic routes. The Gewald reaction is particularly favored due to its efficiency in producing aminothiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-5-19-16(18)14-13(8-20-15(14)17)12-6-9(2)11(4)10(3)7-12/h6-8H,5,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZTUDPCTXIGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C(=C2)C)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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